REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][C:2]21[CH2:10][CH2:9][C:8]1[C:11]3[C:16](=O)[NH:15][CH:14]=[N:13][C:12]=3[S:18][C:7]=1[CH2:6]2.C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:28]>>[Cl:28][C:16]1[C:11]2[C:8]3[CH2:9][CH2:10][C:2]4([CH2:6][C:7]=3[S:18][C:12]=2[N:13]=[CH:14][N:15]=1)[O:3][CH2:4][CH2:5][O:1]4
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1C2(OCC1)CC1=C(CC2)C2=C(N=CNC2=O)S1
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 5 min. stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C
|
Type
|
CUSTOM
|
Details
|
the contents were removed
|
Type
|
TEMPERATURE
|
Details
|
from heating
|
Type
|
TEMPERATURE
|
Details
|
to cool to it
|
Type
|
CONCENTRATION
|
Details
|
The heterogeneous mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Type
|
CUSTOM
|
Details
|
to further remove the volatile materials
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with EtOAc (100 mL)
|
Type
|
ADDITION
|
Details
|
the heterogeneous mixture poured onto a stirring mixture of ice-water/aq NaHCO3 (800 mL)
|
Type
|
FILTRATION
|
Details
|
the contents (pH≈7) were filtered
|
Type
|
FILTRATION
|
Details
|
the solid filter cake
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC1=C2CCC2(OCCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |